![molecular formula C16H8Br2 B158639 1,6-Dibromopyrene CAS No. 27973-29-1](/img/structure/B158639.png)
1,6-Dibromopyrene
Overview
Description
Mechanism of Action
Target of Action
1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .
Mode of Action
This compound interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .
Pharmacokinetics
It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to this compound can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .
Biochemical Analysis
Biochemical Properties
1,6-Dibromopyrene plays a crucial role in the creation of conjugated copolymers through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . These copolymers exhibit excellent yields and high purity . Notably, they demonstrate remarkable iodine adsorption capabilities and show promise in capturing nickel ions from water .
Cellular Effects
Given its reactivity and toxicity, exposure to this compound can potentially have adverse effects on organisms and ecosystems .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to undergo various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials .
Transport and Distribution
Given its limited solubility in water, it may have limited dispersibility in aqueous environments .
Subcellular Localization
Given its chemical properties, it may exist as a solid within the cell due to its high melting point and low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromopyrene can be synthesized through several methods. One classical method involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The reaction is carried out under a nitrogen atmosphere, and the product is purified by recrystallization from toluene . Another method employs dibromohydantoin as the brominating agent, which avoids the use of liquid bromine and its associated hazards .
Industrial Production Methods
The industrial production of this compound typically follows the method using dibromohydantoin due to its mild reaction conditions, high yield, and convenience in industrial settings . This method involves dissolving pyrene in an organic solvent, adding dibromohydantoin, and then filtering and recrystallizing the obtained solid to yield pure this compound .
Chemical Reactions Analysis
1,6-Dibromopyrene undergoes various chemical reactions, including:
Biological Activity
1,6-Dibromopyrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, including its effects on cellular systems, potential toxicological impacts, and relevant case studies.
This compound is synthesized through bromination of pyrene, typically using bromine in solvents such as carbon tetrachloride. The synthesis can yield both 1,6- and 1,8-dibromopyrene isomers, with varying efficiencies depending on the reaction conditions. Historical yields for the synthesis of this compound have been reported at approximately 44% under specific conditions .
Toxicological Effects
Research indicates that this compound exhibits cytotoxic properties. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in various cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound induces significant cytotoxic effects in human liver cells (HepG2), with IC50 values indicating a concentration-dependent response .
- Genotoxicity : The compound has been implicated in genotoxic effects, potentially leading to DNA damage as evidenced by increased levels of micronuclei formation in exposed cells .
The biological activity of this compound may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules. The mechanisms include:
- Oxidative Stress : The compound has been shown to induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress is a key factor in mediating its cytotoxic effects .
- Aryl Hydrocarbon Receptor (AhR) Activation : Like other PAHs, this compound may activate the AhR pathway, which is involved in the regulation of xenobiotic metabolism and can lead to altered expression of genes related to detoxification processes .
Environmental Impact and Toxicity Assessment
A study conducted on the environmental impact of this compound highlighted its persistence and potential bioaccumulation in aquatic systems. The assessment utilized various toxicity tests on aquatic organisms:
Organism | Endpoint | Concentration (µg/L) | Effect Observed |
---|---|---|---|
Daphnia magna | Mortality | 10 | Significant mortality at 48h |
Pimephales promelas | Growth Inhibition | 50 | Reduced growth over 7 days |
Ceriodaphnia dubia | Reproductive Success | 20 | Decreased reproductive output |
These findings underscore the need for further investigation into the ecological risks posed by this compound .
Research Findings
Recent studies have focused on the synthesis and characterization of dibromopyrenes and their derivatives. Notably:
- Synthesis Optimization : Researchers have optimized synthesis routes for dibromopyrenes to enhance yields and reduce environmental impact. Reaction conditions were adjusted to achieve yields exceeding 90% for certain derivatives .
- Biological Assays : Comprehensive biological assays have been conducted to evaluate the effects of various dibromopyrene derivatives on human cell lines and model organisms. These studies aim to elucidate structure-activity relationships that could inform risk assessments and regulatory decisions .
Scientific Research Applications
General Properties
1,6-Dibromopyrene is characterized as a highly reactive and toxic aromatic compound with limited solubility in water. It has a molecular formula of and a melting point of approximately 230 °C. The compound is primarily utilized in organic synthesis and materials science, where it undergoes various reactions to form complex organic molecules and functional materials .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for creating various pyrene derivatives. For instance, it has been utilized in the Suzuki-Miyaura coupling reactions with heteroarylboronates, yielding products with significant yields (up to 96%) under optimized conditions .
Table 1: Summary of Reaction Conditions for Synthesis
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ in DMSO/H₂O | 65-75 |
Electrophilic Aromatic Substitution | Br₂ in CCl₄ at room temp | 82 |
Ullmann Coupling | Surface-assisted polymerization | Variable |
Formation of Graphene Nanoribbons
One of the most promising applications of this compound is in the controlled synthesis of graphene nanoribbons (GNRs). The compound facilitates the formation of extended patterns of GNRs through surface-assisted Ullmann coupling polymerization. The resulting structures exhibit distinct electronic properties, making them suitable for applications in nanodevices .
Case Study: Synthesis of Graphene Nanoribbons
- Methodology : The process involves using scanning tunneling microscopy and X-ray spectroscopy to characterize the formed nanoribbons.
- Findings : Researchers demonstrated that the dimensions and electronic properties of GNRs can be tailored by selecting appropriate molecular precursors like this compound.
Environmental Impact Studies
Due to its toxicity, this compound is also studied for its ecological risks. Research indicates that compounds like dibromopyrenes contribute to pollution and potential health risks for aquatic organisms. Ecological risk assessments have highlighted the need for monitoring such compounds in environmental studies .
Table 2: Ecological Risk Assessment of Dibromopyrenes
Compound | Risk Level | Affected Species |
---|---|---|
This compound | High | Fish |
1,8-Dibromopyrene | Moderate | Aquatic Invertebrates |
Properties
IUPAC Name |
1,6-dibromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJYPMNBNNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182247 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27973-29-1 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dibromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.